molecular formula C16H14FN3O3S B2564378 4-((4-fluorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 942003-28-3

4-((4-fluorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2564378
CAS No.: 942003-28-3
M. Wt: 347.36
InChI Key: VOOPRMPHBOCZBG-UHFFFAOYSA-N
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Description

4-((4-fluorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide is a complex organic compound that features a combination of fluorophenyl, furan, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-fluorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the furan ring: The furan moiety can be introduced via a coupling reaction, such as a Suzuki or Stille coupling.

    Attachment of the fluorophenylthio group: This step often involves a nucleophilic substitution reaction where a fluorophenylthiol is reacted with an appropriate electrophile.

    Formation of the butanamide linkage: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid or its derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((4-fluorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.

    Substitution: The fluorophenylthio group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the oxadiazole ring can produce amines.

Scientific Research Applications

4-((4-fluorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: The compound’s properties can be utilized in the development of new materials with specific electronic or optical characteristics.

    Biological Studies: It can be used as a probe or tool in biological research to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 4-((4-fluorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-chlorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
  • 4-((4-bromophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide
  • 4-((4-methylphenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide

Uniqueness

The uniqueness of 4-((4-fluorophenyl)thio)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)butanamide lies in the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly alter the electronic properties of the compound, potentially enhancing its biological activity or stability compared to its analogs with different substituents.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O3S/c17-11-5-7-12(8-6-11)24-10-2-4-14(21)18-16-20-19-15(23-16)13-3-1-9-22-13/h1,3,5-9H,2,4,10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOPRMPHBOCZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)CCCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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